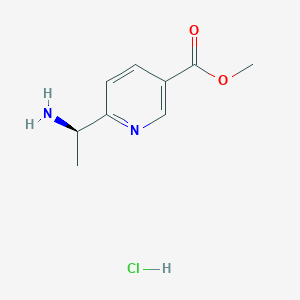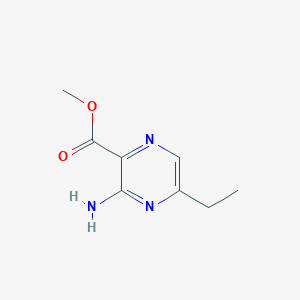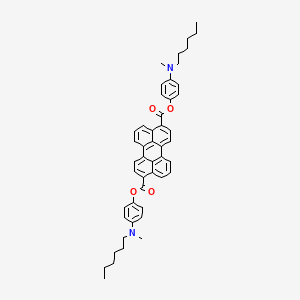
(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound with a molecular formula of C9H14N2O2·HCl It is a derivative of nicotinic acid and is characterized by the presence of an aminoethyl group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process For instance, the esterification can be carried out using methanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted nicotinate compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.
Medicine
In the medical field, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, used in various biochemical applications.
Methyl Nicotinate: Another ester derivative of nicotinic acid, used in topical formulations.
Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Uniqueness
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications, differentiating it from other nicotinate derivatives.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
SVRYNTWOUUIFPW-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)



![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)

